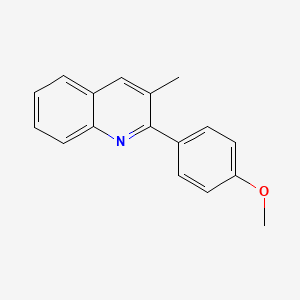

2-(4-Methoxyphenyl)-3-methylquinoline

Description

Significance of Quinolines in Chemical Synthesis and Materials Science

The prevalence of the quinoline (B57606) moiety in a wide range of biologically active compounds has driven the development of numerous synthetic strategies for its construction. Classic name reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses provide foundational routes to the quinoline core, each allowing for the introduction of various substituents. wikipedia.orgorganic-chemistry.orgwikipedia.orgnih.goviipseries.org These methods, along with more modern transition-metal-catalyzed cross-coupling reactions, offer chemists a powerful toolkit for creating diverse libraries of quinoline derivatives. organic-chemistry.org

Beyond its role in medicinal chemistry, the quinoline scaffold is increasingly recognized for its potential in materials science. The extended π-system of quinoline and its derivatives imparts useful photophysical and electronic properties. This has led to their investigation in applications such as organic light-emitting diodes (OLEDs), where they can function as electron-transporting or emissive materials. nih.gov Furthermore, the ability of the quinoline nitrogen to coordinate with metal ions has been exploited in the design of sensors and catalysts. The structural rigidity and potential for functionalization also make quinolines attractive components for the construction of porous materials like metal-organic frameworks (MOFs).

Overview of the 2-(4-Methoxyphenyl)-3-methylquinoline Scaffold in Contemporary Research

The compound this compound represents a specific substitution pattern on the quinoline core, featuring a methoxy-substituted phenyl group at the 2-position and a methyl group at the 3-position. While extensive research dedicated solely to this exact molecule is not widely present in the public domain, its structure allows for an informed discussion of its potential synthesis and properties based on the well-established chemistry of related 2-aryl-3-methylquinolines.

The presence of the 2-aryl group, in this case, 4-methoxyphenyl (B3050149), is known to influence the electronic and steric properties of the quinoline system. The methoxy (B1213986) group, being an electron-donating group, can modulate the electron density of the entire molecule, which may have implications for its reactivity and photophysical characteristics. The methyl group at the 3-position provides a steric handle that can influence the conformation of the 2-aryl substituent and can also be a site for further functionalization.

The synthesis of this compound can be conceptually approached through established methods for quinoline synthesis. The Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) with a compound containing an α-methylene ketone, is a plausible route. In this case, 2-aminobenzophenone could react with 1-(4-methoxyphenyl)propan-2-one. Alternatively, the Doebner-von Miller reaction, which utilizes anilines and α,β-unsaturated carbonyl compounds, could be adapted for its synthesis. wikipedia.orgorganic-chemistry.orgiipseries.org

The contemporary research interest in such substituted quinolines is often driven by their potential as scaffolds in drug discovery and as components in functional materials. The specific combination of the 4-methoxyphenyl group and the 3-methyl group could impart unique biological activities or material properties that warrant further investigation.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)-3-methylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-12-11-14-5-3-4-6-16(14)18-17(12)13-7-9-15(19-2)10-8-13/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBEPMLBCPNPDEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N=C1C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Methoxyphenyl 3 Methylquinoline and Analogous Quinolines

Classical and Named Reactions for Quinoline (B57606) Synthesis

A variety of well-established synthetic methods, many dating back to the late 19th century, provide access to the quinoline ring system. nih.goviipseries.orgrsc.org These reactions, including the Friedländer, Combes, Conrad-Limpach-Knorr, Doebner, Doebner-Miller, Gould-Jacobs, and Skraup syntheses, offer different pathways to functionalized quinolines by varying the starting materials and reaction conditions.

The Friedländer synthesis is a straightforward and popular method for generating quinoline derivatives. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (an active methylene (B1212753) compound), such as a ketone or ester. pharmaguideline.comwikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids or bases. organic-chemistry.org This method is particularly well-suited for preparing 2-substituted and 2,3-disubstituted quinolines. pharmaguideline.com

The reaction mechanism can proceed via two primary pathways. The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration to form the quinoline. The second pathway begins with the formation of a Schiff base between the amino group and the carbonyl of the active methylene compound, which then undergoes an intramolecular aldol-type condensation to yield the final product. wikipedia.org To synthesize the target compound, 2-(4-Methoxyphenyl)-3-methylquinoline, a 2-aminoaryl ketone like 2-aminoacetophenone (B1585202) could be reacted with 1-(4-methoxyphenyl)propan-1-one under catalytic conditions.

Recent research has explored variants to improve the efficiency and scope of the Friedländer reaction. An indirect, transition-metal-free approach using 2-aminobenzyl alcohol and ketones in the presence of a strong base like potassium hydroxide (B78521) (KOH) has been developed to produce functionalized quinolines. researchgate.net Catalysts such as iodine, p-toluenesulfonic acid, and various Lewis acids have been shown to effectively promote the reaction, sometimes under solvent-free or microwave-assisted conditions to enhance yields and reduce reaction times. wikipedia.orgorganic-chemistry.orgbenthamdirect.com

| Reactant 1 | Reactant 2 (Active Methylene) | Catalyst/Conditions | Product Type |

| 2-Aminoaryl Aldehyde/Ketone | Ketone with α-methylene group | Acid or Base (e.g., KOH, TFA, I₂) | 2,3-Disubstituted Quinoline |

| 2-Aminobenzophenone (B122507) | Ethyl acetoacetate | MOPS/Al₂O₃, Microwave | Substituted Quinoline |

| 2-Aminobenzyl Alcohol | Ketones | KOH, DMSO | 2,3-Disubstituted Quinoline |

The Combes synthesis is a method for preparing 2,4-disubstituted quinolines from the reaction of an arylamine with a β-diketone under acidic conditions. iipseries.orgwikipedia.org The reaction begins with the condensation of the aniline (B41778) and the β-diketone to form a β-amino enone intermediate (a Schiff base), which is then subjected to acid-catalyzed cyclodehydration to form the quinoline ring. wikipedia.orgwikiwand.comyoutube.com Concentrated sulfuric acid is a commonly used catalyst for the cyclization step. wikipedia.org

This method is distinct from others as it specifically employs a β-diketone substrate. wikipedia.orgwikiwand.com For the synthesis of an analog of the target compound, an aniline could be reacted with a symmetrical or unsymmetrical β-diketone. The regioselectivity of the cyclization is a critical factor when using substituted anilines and unsymmetrical β-diketones, with both steric and electronic effects of the substituents influencing which regioisomer is formed as the major product. wikipedia.org For instance, studies have shown that using methoxy-substituted anilines can direct the formation of 2-substituted quinolines. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| Arylamine (e.g., Aniline) | β-Diketone (e.g., Acetylacetone) | Strong Acid (e.g., H₂SO₄) | 2,4-Disubstituted Quinoline |

| Methoxy-substituted Aniline | Trifluoromethyl-β-diketone | Acid | 2-CF₃-quinoline (major) |

| Chloro- or Fluoroaniline | Trifluoromethyl-β-diketone | Acid | 4-CF₃-quinoline (major) |

The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters. pharmaguideline.comwikipedia.orgjptcp.com This reaction exhibits interesting temperature-dependent regioselectivity. At lower temperatures (kinetic control), the aniline preferentially attacks the keto group of the β-ketoester, leading to the formation of a β-aminoacrylate, which upon cyclization yields a 4-hydroxyquinoline (B1666331) (which exists predominantly in its tautomeric 4-quinolone form). pharmaguideline.comwikipedia.orgquimicaorganica.org

Conversely, at higher temperatures (thermodynamic control), the aniline attacks the ester group to form a β-ketoanilide. wikipedia.org This intermediate, upon cyclization under acidic conditions, produces a 2-hydroxyquinoline (B72897) (2-quinolone). This high-temperature variant is often referred to as the Knorr quinoline synthesis. wikipedia.org Therefore, this method provides a pathway to quinolone analogs rather than directly to this compound.

| Reactants | Conditions | Intermediate | Product Type |

| Aniline + β-Ketoester | Low Temperature (Kinetic) | β-Aminoacrylate | 4-Hydroxyquinoline |

| Aniline + β-Ketoester | High Temperature (Thermodynamic) | β-Ketoanilide | 2-Hydroxyquinoline |

These two related reactions offer pathways to different classes of quinolines. The Doebner reaction is a three-component coupling of an aniline, an aldehyde, and pyruvic acid, which yields quinoline-4-carboxylic acids. iipseries.orgjptcp.comresearchgate.net This method is valuable for producing analogs with a carboxylic acid handle at the C4 position, which can be useful for further functionalization. iipseries.org

The Doebner-Miller reaction , also known as the Skraup-Doebner-von Miller synthesis, is a more direct route to 2- and/or 4-substituted quinolines. nih.govwikipedia.org It is a modification of the Skraup synthesis where an aniline is reacted with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, such as hydrochloric acid or a Lewis acid. iipseries.orgwikipedia.org To synthesize this compound, one could envision reacting aniline with 3-(4-methoxyphenyl)-2-methyl-propenal or a related α,β-unsaturated carbonyl compound. The reaction mechanism has been a subject of debate, with studies suggesting a complex fragmentation-recombination pathway. wikipedia.org

| Reaction Name | Reactants | Catalyst/Conditions | Product Type |

| Doebner Reaction | Aniline + Aldehyde + Pyruvic Acid | Acid | Quinoline-4-carboxylic Acid |

| Doebner-Miller Reaction | Aniline + α,β-Unsaturated Aldehyde/Ketone | Acid (Protic or Lewis) | 2- and/or 4-Substituted Quinoline |

The Gould-Jacobs reaction is a multi-step synthesis that produces 4-hydroxyquinoline derivatives, often with a carboxyl group at the C3 position. wikipedia.orgwikiwand.commdpi.com The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgmdpi.com The resulting anilidomethylenemalonate intermediate is then subjected to thermal cyclization at high temperatures (often >250 °C) to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgmdpi.comablelab.eu Subsequent saponification of the ester to a carboxylic acid, followed by decarboxylation, yields the 4-hydroxyquinoline. wikipedia.orgwikiwand.com

| Step | Process | Reactants/Conditions | Intermediate/Product |

| 1 | Condensation | Aniline + Diethyl ethoxymethylenemalonate | Anilidomethylenemalonic ester |

| 2 | Cyclization | High Temperature (e.g., 250-300 °C) or Microwave | 4-Hydroxy-3-carboethoxyquinoline |

| 3 | Saponification | Base (e.g., NaOH) | 4-Hydroxyquinoline-3-carboxylic acid |

| 4 | Decarboxylation | Heat | 4-Hydroxyquinoline |

The Skraup synthesis is one of the oldest and most well-known methods for preparing quinoline itself. wikipedia.org In its classic form, it involves heating an aniline with glycerol (B35011), concentrated sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) or arsenic acid. pharmaguideline.comwikipedia.orguop.edu.pk The reaction is notoriously exothermic and can be violent if not controlled, often necessitating the addition of a moderator like ferrous sulfate. wikipedia.orguop.edu.pk

The mechanism begins with the acid-catalyzed dehydration of glycerol to form acrolein (an α,β-unsaturated aldehyde). uop.edu.pkwordpress.com The aniline then undergoes a Michael addition to the acrolein, followed by acid-catalyzed cyclization and, finally, oxidation to yield the aromatic quinoline ring. uop.edu.pk

To generate quinolines with substituents on the pyridine (B92270) ring, such as the target this compound, a modified Skraup synthesis is required. organicreactions.org In this variation, a substituted acrolein or a different α,β-unsaturated ketone is used in place of glycerol. organicreactions.org This approach is essentially identical to the Doebner-Miller reaction. For example, reacting an aniline with an appropriately substituted vinyl ketone could theoretically lead to the desired 2,3-disubstituted pattern.

| Reaction Type | Key Reactants | Conditions | Primary Product |

| Classical Skraup | Aniline, Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | Quinoline (unsubstituted in pyridine ring) |

| Modified Skraup | Aniline, α,β-Unsaturated Aldehyde/Ketone | H₂SO₄, Oxidizing Agent | Substituted Quinoline (in pyridine ring) |

Pfitzinger and Niementowski Reactions

The Pfitzinger and Niementowski reactions are classical methods for quinoline synthesis that rely on the condensation of carbonyl compounds with aniline derivatives.

The Pfitzinger reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a base to form quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction begins with the basic hydrolysis of isatin to form an intermediate keto-acid. wikipedia.org This intermediate then reacts with a carbonyl compound, such as an aldehyde or ketone, to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline ring. wikipedia.org To synthesize a 2-aryl-3-methylquinoline derivative via this route, a β-dicarbonyl compound like 1-(4-methoxyphenyl)propan-1-one could theoretically be reacted with isatin. This would provide the necessary fragments to form the desired substitution pattern, followed by decarboxylation. The utility of the Pfitzinger reaction has been demonstrated in the synthesis of various bioactive quinoline carboxylic acid derivatives. researchgate.netijsr.net

The Niementowski quinoline synthesis is a related classical method that involves the thermal condensation of anthranilic acids with ketones or aldehydes to produce γ-hydroxyquinoline (quinolin-4-one) derivatives. wikipedia.org For instance, the reaction of anthranilic acid with acetophenone (B1666503) at elevated temperatures (120–130 °C) was reported to form 2-phenyl-4-hydroxyquinoline. wikipedia.org Applying this logic, the condensation of anthranilic acid with 1-(4-methoxyphenyl)propan-1-one would be a plausible, albeit likely high-temperature, route to the corresponding 2-(4-methoxyphenyl)-3-methyl-4-hydroxyquinoline. The high temperatures often required for this reaction have made it less common, though variations using catalysts or microwave irradiation have been developed to improve its practicality. wikipedia.orgresearchgate.net

Povarov Reaction and Related Cycloadditions

The Povarov reaction, a type of aza-Diels-Alder reaction, is a powerful and versatile method for constructing the quinoline and tetrahydroquinoline core, often through a three-component annulation of an aniline, an aldehyde, and an alkene or alkyne. rsc.org This methodology is particularly relevant for synthesizing polysubstituted quinolines.

A notable application of this reaction is the synthesis of a 2,4-diaryl-3-methylquinoline analogue. mdpi.com In this two-step procedure, p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol (B1672232) (acting as the alkene component) undergo a BF₃·OEt₂-catalyzed Povarov cycloaddition. The resulting tetrahydroquinoline intermediate is then subjected to an oxidative dehydrogenation using an I₂-DMSO system under microwave irradiation to yield the final aromatized quinoline product. mdpi.com This example clearly demonstrates the utility of the Povarov reaction in assembling the 2-aryl-3-methylquinoline framework.

While classical Povarov reactions typically yield 2,4-disubstituted quinolines, modifications have been developed to achieve different regioselectivity. rsc.org One innovative approach utilizes N,N-dimethyl enaminones as a three-carbon synthon. This modified Povarov-type reaction between anilines, aldehydes, and enaminones regioselectively produces 2,3-disubstituted quinolines, offering a direct route to the substitution pattern of interest. rsc.orgdntb.gov.ua Furthermore, the use of sustainable and heterogeneous catalysts like graphene oxide has been explored for both the initial Povarov reaction to form tetrahydroquinolines and their subsequent oxidation to 2,3-disubstituted quinolines. researchgate.netnih.gov

Table 1: Examples of Povarov Reactions for Substituted Quinoline Synthesis

Reactants Catalyst/Conditions Product Type Key Feature Aniline, Aldehyde, Alkene (e.g., methyl isoeugenol) 1. BF₃·OEt₂ (cycloaddition)

2. I₂-DMSO, MW (oxidation) 2,4-Diaryl-3-methylquinoline Forms 3-methyl substituted core. mdpi.com Aniline, Aldehyde, N,N-dimethyl enaminone Acid catalyst 2,3-Disubstituted quinoline Modified reaction with altered regioselectivity. rsc.org Aniline, Aldehyde, Enol ether Graphene Oxide 2,3-Disubstituted quinoline Metal-free, heterogeneous catalysis. nih.gov

Modern and Green Approaches to Quinoline Synthesis

Recent advancements in organic synthesis have focused on developing more efficient, atom-economical, and environmentally benign methods for constructing quinoline rings. These modern approaches often utilize catalytic systems to achieve transformations under milder conditions than classical methods.

Oxidative Annulation Strategies

Oxidative annulation has emerged as a powerful strategy for quinoline synthesis, often involving C-H bond activation and the formation of the heterocyclic ring in a single, efficient step. These reactions typically employ a transition-metal catalyst and an oxidant to drive the cyclization and subsequent aromatization.

One prominent example is the rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes, which proceeds through a double C-H activation of the pyridine ring. This method allows for the direct construction of the quinoline core. The selectivity of these reactions can be highly dependent on the choice of oxidant, such as Cu(OAc)₂. Ruthenium(II) catalysts have also been employed in similar intermolecular oxidative annulation reactions to generate polysubstituted furans, showcasing the broader applicability of this strategy in heterocycle synthesis. rsc.org

Transition-Metal-Catalyzed and Transition-Metal-Free Methodologies

Both transition-metal-catalyzed and, more recently, metal-free methods have significantly expanded the toolkit for quinoline synthesis. nih.gov These approaches offer high efficiency and functional group tolerance, often under mild conditions. mdpi.combohrium.com

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to quinoline formation is well-documented. globethesis.com These methods include cascade reactions that efficiently assemble the quinoline scaffold from simple precursors.

One strategy involves the palladium-catalyzed synthesis of quinolines from 2-amino aromatic ketones and alkynes, providing a direct route to polysubstituted products. rsc.org Another approach is the Pd-catalyzed aza-Wacker type oxidative cyclization, which has been used to construct 2-methylquinolines from aniline derivatives under mild conditions with air as the oxidant. organic-chemistry.org Optimization of this reaction identified Pd(OAc)₂ as a highly effective catalyst, with the addition of ligands like 1,10-phenanthroline (B135089) further improving yields. organic-chemistry.org Palladium catalysis also enables the synthesis of 2,3-disubstituted quinolines from aldehydes, anilines, and electron-deficient alkenes. thieme-connect.com These reactions demonstrate palladium's versatility in forming the C-C bonds necessary to construct the quinoline ring system. thieme-connect.comnih.gov

Copper-catalyzed reactions represent a cost-effective and increasingly popular alternative to palladium-based systems for quinoline synthesis. These methods often proceed under mild conditions and exhibit broad substrate compatibility.

One innovative approach is the copper-catalyzed [4+1+1] annulation of sulfoxonium ylides with anthranils, which produces 2,3-diaroylquinolines. mdpi.com This reaction proceeds under mild conditions using dioxygen as a key component in the oxidative process. mdpi.com Another efficient cascade reaction involves the copper-catalyzed intermolecular Ullmann-type C-N coupling followed by an enamine condensation. organic-chemistry.org This process converts ortho-acylanilines and alkenyl iodides into multisubstituted quinolines in very good yields. Copper has also been used to promote the synthesis of substituted quinolines from benzylic azides and internal alkynes in a single step under neutral conditions, a method that was successfully applied to the synthesis of a 6-chloro-2,3-dimethyl-4-phenylquinoline, an analogous structure of significant biological interest. researchgate.net

Table 2: Overview of Modern Catalytic Methodologies for Quinoline Synthesis

Methodology Catalyst System Reactants Product Type Aza-Wacker Oxidative Cyclization Pd(OAc)₂ / 1,10-phenanthroline Aniline derivatives 2-Methylquinolines organic-chemistry.org One-Pot Annulation Palladium catalyst 2-Amino aromatic ketones, Alkynes Polysubstituted quinolines rsc.org [4+1+1] Annulation Cu(0) / AgOTf Sulfoxonium ylides, Anthranils 2,3-Diaroylquinolines mdpi.com C-N Coupling/Condensation Copper catalyst / Glycine (B1666218) ortho-Acylanilines, Alkenyl iodides Multisubstituted quinolines organic-chemistry.org Cycloaddition Copper catalyst Benzylic azides, Internal alkynes 2,3,4-Trisubstituted quinolines researchgate.net

Iron-Catalyzed Approaches

Iron catalysis presents an economical and environmentally benign option for quinoline synthesis. Three-component coupling reactions utilizing iron(III) chloride (FeCl3) as a catalyst are effective for constructing substituted quinolines from readily available starting materials such as anilines, aldehydes, and styrenes or nitroalkanes. rsc.orgorganic-chemistry.orgnih.gov These reactions are often performed under aerobic conditions and are noted for their operational simplicity and tolerance of a wide array of functional groups. rsc.org While these methods have been successfully applied to the synthesis of 2,4-disubstituted quinolines, specific examples detailing the synthesis of this compound using iron-catalyzed approaches are not extensively documented in the reviewed literature. Further research would be needed to adapt these methodologies for the specific substitution pattern of the target compound.

A notable iron-catalyzed method involves the reaction of anilines, aldehydes, and nitroalkanes, which proceeds through a sequential aza-Henry reaction, cyclization, and denitration cascade. rsc.org Another approach is the three-component coupling of aldehydes, amines, and styrenes, which benefits from the use of oxygen as a benign oxidant. organic-chemistry.orgnih.gov

| Catalyst | Reactants | Key Features | Yields | Reference |

| FeCl3 | Anilines, Aldehydes, Nitroalkanes | One-pot, three-component, aerobic conditions | High | rsc.org |

| FeCl3 | Aldehydes, Amines, Styrenes | Inexpensive catalyst, O2 as oxidant | Not specified | organic-chemistry.orgnih.gov |

Cobalt-Catalyzed Cyclizations

Cobalt-catalyzed reactions, particularly dehydrogenative cyclizations, offer an efficient route to quinoline derivatives. organic-chemistry.orgnih.govresearchgate.net These methods often employ earth-abundant cobalt salts, such as Co(OAc)₂·4H₂O, and can proceed under ligand-free conditions, enhancing their appeal from a green chemistry perspective. organic-chemistry.orgnih.gov The dehydrogenative cyclization of 2-aminoaryl alcohols with ketones has been shown to produce a variety of substituted quinolines in good to excellent yields. organic-chemistry.orgnih.govresearchgate.net This approach is characterized by its atom economy, as it generates water as the primary byproduct.

While the substrate scope for cobalt-catalyzed quinoline synthesis is broad, specific applications to the synthesis of this compound are not explicitly detailed in the available literature. The successful synthesis of the target compound would likely involve the reaction of a suitably substituted 2-aminoaryl alcohol with a ketone precursor to the 4-methoxyphenyl (B3050149) and 3-methyl groups.

| Catalyst | Reactant Types | Key Features | Yields | Reference |

| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols, Ketones | Ligand-free, dehydrogenative cyclization | Up to 97% | organic-chemistry.orgnih.gov |

Ruthenium-Catalyzed Reactions

Ruthenium complexes have proven to be highly effective catalysts for the synthesis of 2,3-disubstituted quinolines. One prominent method is a three-component deaminative coupling reaction involving anilines, aldehydes, and allylamines, catalyzed by a Ru-H complex such as (PCy₃)₂(CO)RuHCl. rsc.orgnsf.govbohrium.com This reaction proceeds through the initial formation of an imine from the aniline and aldehyde, followed by a deaminative coupling and annulation with the allylamine (B125299) to construct the quinoline core. rsc.orgnsf.gov This catalytic system provides a step-efficient route to complex quinoline structures without the need for stoichiometric activating reagents. rsc.orgnsf.gov

Another versatile ruthenium-catalyzed approach is the acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohols with secondary alcohols, facilitated by a bifunctional ruthenium NNN-pincer complex. rsc.org This method is characterized by its high atom economy, producing only hydrogen and water as byproducts, and can be conducted under aerial conditions with low catalyst loadings. rsc.org The reaction tolerates a wide variety of substituted starting materials, leading to a diverse range of quinoline products. rsc.org

| Catalyst | Reactant Types | Reaction Type | Key Features | Reference |

| (PCy₃)₂(CO)RuHCl | Anilines, Aldehydes, Allylamines | Three-component deaminative coupling | Step-efficient, no reactive reagents | rsc.orgnsf.govbohrium.com |

| Ruthenium NNN-pincer complex | 2-Aminobenzyl alcohols, Secondary alcohols | Acceptorless dehydrogenative coupling (ADC) | Atom-economical, aerial conditions, low catalyst loading | rsc.org |

Multicomponent Reactions (MCRs) for Quinoline Construction

Multicomponent reactions (MCRs) are highly efficient strategies for the synthesis of complex molecules like quinolines in a single step from three or more starting materials. The Povarov reaction, a type of aza-Diels-Alder reaction, is a well-established MCR for the synthesis of tetrahydroquinolines, which can then be oxidized to quinolines. mdpi.com This reaction typically involves an aniline, an aldehyde, and an electron-rich alkene. mdpi.com

A relevant example is the synthesis of 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, a close analog of the target compound. This synthesis was achieved through a two-step process starting with a BF₃·OEt₂-catalyzed three-component Povarov reaction of p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol to form a tetrahydroquinoline intermediate. This intermediate was subsequently aromatized to the final quinoline product. mdpi.com This approach highlights the utility of MCRs in rapidly building molecular complexity.

| Reaction Type | Reactants | Catalyst/Promoter | Key Intermediate | Reference |

| Povarov Reaction | Aniline, Aldehyde, Alkene | Lewis Acid (e.g., BF₃·OEt₂) | Tetrahydroquinoline | mdpi.com |

Visible-Light-Mediated Photoredox Catalysis in Quinoline Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. This methodology has been successfully applied to the synthesis of substituted quinolines under mild conditions. One such approach involves the condensation of anilines and alkenyl ethers, which allows for the synthesis of substituted 2-alkylquinolines with good substrate scope and high yields. acs.org

Another strategy is the visible-light-induced photocatalytic aerobic oxidative dehydrogenative coupling/aromatization tandem reaction of glycine esters with unactivated alkenes. acs.org This method provides access to a diverse range of substituted quinoline derivatives at room temperature under an air atmosphere. acs.org While these methods demonstrate the potential of photoredox catalysis for quinoline synthesis, specific examples leading to this compound have not been prominently featured in the reviewed literature. Adapting these protocols would likely require the use of appropriate alkene or glycine ester precursors.

| Reaction Type | Reactant Types | Catalyst System | Key Features | Reference |

| Condensation | Anilines, Alkenyl ethers | Not specified | Mild conditions, good yields | acs.org |

| Oxidative Dehydrogenative Coupling/Aromatization | Glycine esters, Unactivated alkenes | Ru(bpy)₃Cl₂·6H₂O / Cu(OTf)₂ | Room temperature, aerobic conditions | acs.org |

Microwave-Assisted Organic Synthesis (MAOS) Protocols

Microwave-assisted organic synthesis (MAOS) has been widely adopted to accelerate reaction rates and improve yields in the synthesis of heterocyclic compounds, including quinolines. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a classic method for quinoline synthesis that benefits significantly from microwave irradiation. nih.gov The use of microwave heating can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with easier workup. nih.gov

The synthesis of 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, an analog of the target compound, utilized a microwave-assisted dehydrogenation/aromatization step. mdpi.com After the initial Povarov reaction to form the tetrahydroquinoline intermediate, microwave irradiation in the presence of an I₂-DMSO oxidative system efficiently yielded the final quinoline product. mdpi.com This demonstrates the utility of MAOS in the final aromatization step of quinoline synthesis. Additionally, microwave-assisted Povarov-type multicomponent reactions have been developed for the rapid synthesis of 4-arylated quinolines. researchgate.netnih.gov

| Reaction Type | Key Features | Example Application | Reference |

| Friedländer Annulation | Rapid heating, reduced reaction times | General quinoline synthesis | nih.gov |

| Dehydrogenation/Aromatization | Efficient final step in multi-step synthesis | Synthesis of a 2,3,4,6-substituted quinoline | mdpi.com |

| Povarov-type MCR | Rapid assembly of quinoline core | Synthesis of 4-arylated quinolines | researchgate.netnih.gov |

Nanocatalyzed Green Synthesis of Quinolines

The use of nanocatalysts in organic synthesis aligns with the principles of green chemistry by offering high catalytic activity, selectivity, and the potential for catalyst recovery and reuse. Magnetite (Fe₃O₄) nanoparticles, in particular, have been extensively studied as catalysts for quinoline synthesis due to their magnetic properties, which allow for easy separation from the reaction mixture using an external magnet. nih.gov

Fe₃O₄ nanoparticles can be functionalized with various catalytic species to enhance their performance. For instance, silica-coated Fe₃O₄ nanoparticles functionalized with sulfamic acid or zinc chloride have been employed as solid acid catalysts for the Friedländer synthesis of quinolines. nih.gov These nanocatalysts have demonstrated high efficiency under solvent-free or reflux conditions, affording good to excellent yields of polysubstituted quinolines. nih.gov The synthesis of quinoline derivatives has also been achieved using Fe₃O₄ nanoparticles to catalyze the three-component coupling of an aldehyde, an alkyne, and an aromatic amine. rsc.org

| Nanocatalyst | Reaction Type | Key Features | Yields | Reference |

| Fe₃O₄@SiO₂-Sulfamic Acid | Friedländer Synthesis | Solid acid catalyst, reflux conditions | 83% | nih.gov |

| Fe₃O₄@SiO₂/ZnCl₂ | Friedländer Synthesis | Magnetic separation, solvent-free | 95% | nih.gov |

| Fe₃O₄ nanoparticles | Three-component coupling | Magnetic separation, high yields | 79-90% | rsc.org |

Specific Synthetic Routes to this compound Derivatives

The construction of the this compound framework can be achieved through several strategic approaches. These methods can be broadly categorized by the key starting materials or the bond-forming strategies employed, such as building the quinoline ring with the methoxyphenyl group already attached, starting from a pre-formed methyl quinoline, or employing reactions that control the specific placement of substituents.

A common and effective strategy involves incorporating the 4-methoxyphenyl group into one of the precursors before the final quinoline ring formation. This is often achieved through condensation reactions like the Friedländer synthesis or Povarov-type reactions. mdpi.comresearchgate.net

The Friedländer condensation, for example, involves the reaction of a 2-aminobenzophenone derivative with a compound containing a reactive methylene group. In a relevant synthesis, 6-Chloro-2-(4-Methoxyphenyl)-4-phenyl quinoline was synthesized by reacting an appropriately substituted 2-aminobenzophenone with p-methoxyacetophenone. researchgate.net This general approach can be adapted to produce this compound by reacting a suitable 2-aminoarylketone with 1-(4-methoxyphenyl)propan-1-one.

Another powerful method is the Povarov reaction, a type of aza-Diels-Alder reaction, which typically involves an aniline, an aldehyde (like anisaldehyde to introduce the 4-methoxyphenyl group), and an alkene. mdpi.comresearchgate.net This three-component reaction can construct the substituted quinoline core in a single step. For instance, the synthesis of 2,4-diarylquinoline derivatives has been successfully achieved through a BF3·OEt2-catalyzed Povarov cycloaddition reaction followed by an oxidative dehydrogenation aromatization process. mdpi.com

A different approach involves the nucleophilic substitution on a pre-formed quinoline ring. For example, 2-chloroquinolines can react with 4-methoxyphenol (B1676288) in the presence of a strong base like sodium hydride to yield 2-(4-methoxyphenoxy)quinolines. prepchem.com While this introduces the desired moiety, subsequent steps would be required to add the methyl group at the 3-position.

Table 1: Selected Synthetic Methods Incorporating 4-Methoxyphenyl Moieties

| Method | Key Reactants | Reagents/Catalyst | Key Features |

|---|---|---|---|

| Friedländer Condensation researchgate.net | 2-Aminobenzophenone, p-Methoxyacetophenone | Diphenylphosphate, m-cresol | One-pot synthesis of highly substituted quinolines. |

| Povarov Reaction mdpi.com | p-Anisidine, p-Chlorobenzaldehyde, Methyl isoeugenol | BF3·OEt2, I2-DMSO | Three-component reaction for building diaryl-substituted quinolines. |

Syntheses can also commence from a methyl-substituted quinoline, such as quinaldine (B1664567) (2-methylquinoline) or its derivatives. These precursors can then be further functionalized to introduce the 2-aryl group.

One established method is the Perkin condensation, which involves the reaction of 2-methylquinolines with aromatic aldehydes. rsc.org This can be used to synthesize (E)-2-styrylquinolines, which are precursors that can be further modified. Another approach involves the direct functionalization of the C(sp³)–H bonds of the methyl group. nih.gov For example, a metal-free tandem cyclization strategy has been developed to synthesize quinoline derivatives from 2-methylquinolines and 2-styrylanilines, activated by iodine and tert-butyl hydroperoxide (TBHP). nih.gov

The reactivity of the methyl group in 2-methylquinolines can be harnessed for condensation reactions. An acetic acid-catalyzed nucleophilic addition of 2-methylquinolines to aldehydes in water has been described to prepare a series of hydroxyquinolines, demonstrating the utility of this precursor in forming new carbon-carbon bonds. researchgate.net

Furthermore, the initial synthesis of the required methyl quinoline precursor itself is well-established. Methods like the Skraup–Doebner–Miller synthesis, which reacts an aromatic amine with an α,β-unsaturated aldehyde (like crotonaldehyde (B89634) to install the methyl group), are commonly used. rsc.org A metal-free method for synthesizing 2-methylquinolines involves the condensation of anilines with vinyl ethers, catalyzed by a catalytic amount of iodine. researchgate.net

Table 2: Selected Synthetic Methods Using Methyl Quinoline Precursors

| Method | Key Reactants | Reagents/Catalyst | Product Type |

|---|---|---|---|

| C(sp³)–H Functionalization nih.gov | 2-Methylquinoline (B7769805), 2-Styrylaniline | I₂, TBHP, DMSO | Functionalized Quinoline Derivatives |

| Perkin Condensation rsc.org | 2-Methylquinoline, Aromatic Aldehyde | Acetic anhydride | (E)-2-Styrylquinolines |

| Nucleophilic Addition researchgate.net | 2-Methylquinoline, Aldehyde | Acetic acid, Water | Hydroxyquinolines |

Achieving specific substitution patterns, such as the 2,3-disubstitution of the target compound, requires high regioselectivity. Several modern synthetic methods offer excellent control over the placement of functional groups.

Ruthenium-catalyzed three-component deaminative coupling reactions provide a step-efficient pathway to 2,3-disubstituted quinolines. nih.govrsc.org This method combines anilines, aldehydes, and amines, with the catalyst facilitating the formation of the desired quinoline product through a sequence involving imine formation and deaminative annulation. nih.gov

Another strategy involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This 6-endo-dig cyclization, promoted by electrophiles like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂), yields 3-halo-quinolines. The halogen at the 3-position can then be used as a handle for further functionalization, for example, via cross-coupling reactions to install the methyl group.

Regioselectivity is also a key consideration when starting with polysubstituted precursors. For instance, the synthesis of 2-alkynyl-4-arylquinolines has been achieved from 2,4-dichloroquinoline. nih.gov A Pd/C-mediated Sonogashira coupling reaction occurs selectively at the C-2 position due to the higher reactivity of the chloro group at the azomethine carbon. The remaining chloro group at C-4 can then undergo a subsequent Suzuki coupling to introduce an aryl group. nih.gov This stepwise, regioselective approach allows for the controlled synthesis of specifically substituted quinolines.

Table 3: Selected Regio- and Diastereoselective Synthetic Methods

| Method | Key Reactants | Reagents/Catalyst | Key Features |

|---|---|---|---|

| Ru-Catalyzed Coupling nih.gov | Aniline, Aldehyde, Allylamine | (PCy₃)₂(CO)RuHCl | Step-efficient three-component synthesis of 2,3-disubstituted quinolines. |

| Electrophilic Cyclization nih.gov | N-(2-Alkynyl)aniline | ICl, NaHCO₃ | Forms a 3-haloquinoline intermediate for further functionalization. |

Chemical Transformations and Reactivity of 2 4 Methoxyphenyl 3 Methylquinoline

Electrophilic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the quinoline (B57606) ring system is generally directed to the benzene (B151609) portion of the molecule, as the pyridine (B92270) ring is deactivated by the electron-withdrawing effect of the nitrogen atom. researchgate.net For unsubstituted quinoline, electrophilic attack typically occurs at the C5 and C8 positions. iust.ac.ir

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃ / H₂SO₄ | 2-(4-Methoxyphenyl)-3-methyl-5-nitroquinoline and 2-(4-Methoxyphenyl)-3-methyl-8-nitroquinoline |

| Halogenation | Br₂ / FeBr₃ | 5-Bromo-2-(4-methoxyphenyl)-3-methylquinoline and 8-Bromo-2-(4-methoxyphenyl)-3-methylquinoline |

| Sulfonation | SO₃ / H₂SO₄ | 2-(4-Methoxyphenyl)-3-methylquinoline-5-sulfonic acid and this compound-8-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 5-Acyl-2-(4-methoxyphenyl)-3-methylquinoline and 8-Acyl-2-(4-methoxyphenyl)-3-methylquinoline |

It is important to note that Friedel-Crafts reactions on quinoline can be challenging due to the basicity of the nitrogen atom, which can coordinate with the Lewis acid catalyst, thereby deactivating the ring system. wikipedia.org

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine ring in quinoline makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. researchgate.net In this compound, the C2 position is already substituted. Therefore, nucleophilic substitution is most likely to occur at the C4 position, should a suitable leaving group be present.

Direct nucleophilic substitution of hydrogen is rare but can be achieved with powerful nucleophiles like organometallic reagents or under oxidative conditions (ONSH). A more common strategy involves the introduction of a good leaving group, such as a halogen, at the C4 position. The resulting 4-halo-2-(4-methoxyphenyl)-3-methylquinoline would then be susceptible to displacement by various nucleophiles.

| Nucleophile | Reagent Example | Potential Product (from a 4-halo precursor) |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 4-Methoxy-2-(4-methoxyphenyl)-3-methylquinoline |

| Amine | Ammonia (NH₃) or primary/secondary amines | 4-Amino-2-(4-Methoxyphenyl)-3-methylquinoline derivatives |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(4-Methoxyphenyl)-3-methyl-4-(phenylthio)quinoline |

The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups on the quinoline ring would further activate the system towards nucleophilic attack.

Oxidative Reactions of the Quinoline Core

The quinoline core of this compound can undergo oxidation under various conditions, leading to different products depending on the oxidant and reaction parameters.

One of the characteristic reactions of the quinoline ring is its behavior towards strong oxidizing agents. For instance, treatment with alkaline potassium permanganate (B83412) (KMnO₄) can lead to the oxidative cleavage of the benzene ring, yielding a pyridine-2,3-dicarboxylic acid, known as quinolinic acid. researchgate.net This reaction demonstrates the relative stability of the pyridine ring under these conditions.

Another common oxidative transformation is the N-oxidation of the quinoline nitrogen. This is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting this compound N-oxide exhibits altered reactivity compared to the parent molecule, particularly in facilitating substitution at the C2 and C4 positions. nih.gov

| Reaction Type | Reagent | Product |

| Ring Cleavage | Alkaline KMnO₄ | 2-(4-Methoxyphenyl)-3-methylpyridine-5,6-dicarboxylic acid (expected) |

| N-Oxidation | m-CPBA | This compound N-oxide |

Additionally, microbial degradation of quinolines often proceeds via hydroxylation, typically at the 2-position to form 2-quinolinones. libretexts.org

Reductive Transformations

The quinoline ring system can be selectively reduced, most commonly leading to the formation of 1,2,3,4-tetrahydroquinoline (B108954) derivatives. This transformation saturates the pyridine portion of the ring system while leaving the benzene and the 2-aryl substituent intact. A variety of reducing agents and conditions can be employed to achieve this.

Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or ruthenium-based catalysts under a hydrogen atmosphere. vanderbilt.eduontosight.ai These reactions are often performed under mild to moderate temperatures and pressures.

Chemical reduction methods are also effective. Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of an acid (e.g., acetic acid) or with transition metal salts (e.g., NiCl₂), sodium cyanoborohydride (NaCNBH₃), and Hantzsch esters in the presence of a catalyst can selectively reduce the pyridine ring. nih.govnih.gov Gold nanoparticles supported on TiO₂ have also been shown to catalyze the reduction of quinolines using hydrosilanes and ethanol. mdpi.com

| Reducing System | Conditions | Product |

| Catalytic Hydrogenation | H₂, Pd/C, Ethanol | 2-(4-Methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline |

| Borohydride Reduction | NaBH₄, Acetic Acid | 2-(4-Methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline |

| Hydrosilane Reduction | PhMe₂SiH, Ethanol, Au/TiO₂ catalyst | 2-(4-Methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline |

| Tandem Reduction-Alkylation | Hantzsch ester, Aldehyde, Boronic acid catalyst | N-Alkyl-2-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline |

These reductive transformations are valuable as the resulting tetrahydroquinoline core is a prevalent motif in many biologically active compounds. nih.gov

Functionalization of Peripheral Substituents

The methyl group at the C3 position of this compound is a site for potential functionalization through C(sp³)–H activation. Transition metal-catalyzed reactions have emerged as powerful tools for the direct conversion of C-H bonds into C-C or C-heteroatom bonds. acs.org

While C-H activation of methyl groups at the C2 and C8 positions of quinoline is well-documented, often facilitated by chelation assistance from the quinoline nitrogen, functionalization of the C3-methyl group is also achievable. libretexts.orgtandfonline.com Various transition metals, including palladium, rhodium, and copper, can catalyze these transformations. acs.orglibretexts.orgwikipedia.org

These reactions typically involve the oxidative addition of the metal catalyst into the C-H bond, followed by coupling with an appropriate partner. This allows for the introduction of a wide range of functional groups.

| Reaction Type | Catalyst System | Coupling Partner | Product Type |

| Alkylation | Ru, Ni, Co, or Mn complexes | Alcohols | Chain-elongated alkyl quinoline |

| Arylation | Pd(OAc)₂ | Diaryliodonium salts | 3-(Arylmethyl)-2-(4-methoxyphenyl)quinoline |

| Addition to Carbonyls | Catalyst-free or Lewis acid | Tryptanthrins, Isatins | 3-(Hydroxyalkyl)-substituted quinolines |

| Amidation | Copper catalysts | Amines | Quinoline-3-carboxamides |

The 2-(4-methoxyphenyl) substituent offers another handle for modifying the molecule. The methoxy (B1213986) group can be cleaved to reveal a phenol, and the phenyl ring itself can undergo electrophilic substitution.

Demethylation: The ether linkage of the methoxy group can be cleaved to yield the corresponding phenol, 2-(4-hydroxyphenyl)-3-methylquinoline. This transformation is typically achieved using strong acids like HBr, or with Lewis acids such as BBr₃ or AlCl₃. nih.gov Reagents like trimethylsilyl (B98337) iodide (TMSI) have also been employed for the selective demethylation of methoxyquinolines.

Electrophilic Substitution on the Phenyl Ring: The 4-methoxyphenyl (B3050149) group is highly activated towards electrophilic aromatic substitution. The methoxy group is a strong ortho-, para-director. Since the para position is blocked by the quinoline ring, electrophilic attack will be directed to the positions ortho to the methoxy group (i.e., the 3' and 5' positions of the phenyl ring).

| Reaction | Reagents | Expected Major Product |

| Demethylation | BBr₃ or HBr | 2-(4-Hydroxyphenyl)-3-methylquinoline |

| Nitration | HNO₃ / H₂SO₄ | 2-(3-Nitro-4-methoxyphenyl)-3-methylquinoline |

| Halogenation | Br₂ / Acetic Acid | 2-(3-Bromo-4-methoxyphenyl)-3-methylquinoline |

These modifications allow for the synthesis of a diverse library of derivatives from the parent this compound scaffold, enabling the fine-tuning of its chemical and physical properties.

Structural Elucidation and Conformational Analysis of 2 4 Methoxyphenyl 3 Methylquinoline

Experimental Structural Determination Techniques

Experimental approaches to structural elucidation rely on the interaction of molecules with various forms of energy. Techniques such as X-ray diffraction provide a definitive map of electron density in the solid state, while spectroscopic methods probe the energy levels of nuclei and chemical bonds, revealing structural details in different phases.

While specific crystallographic data for 2-(4-Methoxyphenyl)-3-methylquinoline is not available in the surveyed literature, studies on analogous quinoline (B57606) structures provide valuable insights into the expected structural features. For instance, related quinoline derivatives often crystallize in common space groups like the monoclinic P21/c system. chemmethod.com The analysis of these related structures is crucial for predicting the solid-state conformation and packing motifs of the title compound.

Table 1: Representative Crystal System Data for Structurally Related Quinoline Derivatives

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| A novel quinoline dicarbamic acid derivative | Monoclinic | P21/c | chemmethod.com |

| 5-nitroquinolin-8-yl-3-bromobenzoate | Monoclinic | P 21/n | researchgate.net |

| Benzyl 4-([1,1'-biphenyl]-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | - | - | tandfonline.com |

Spectroscopic techniques are indispensable for confirming molecular structure, particularly in the solution state. These methods probe the absorption of electromagnetic radiation by a molecule, providing a fingerprint based on its unique atomic and electronic configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. nih.govyoutube.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton. The aromatic protons on the quinoline and methoxyphenyl rings would typically appear in the downfield region (δ 7.0–8.5 ppm). The methoxy (B1213986) group (–OCH₃) protons would present as a sharp singlet around δ 3.8–4.0 ppm, while the methyl group (–CH₃) at the C3 position of the quinoline ring would also appear as a singlet, but further upfield (approximately δ 2.2–2.7 ppm).

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the title compound, 17 distinct carbon signals are expected. The spectrum would show signals for the aromatic carbons, with quaternary carbons appearing at different chemical shifts than protonated carbons. The methoxy carbon signal is anticipated around δ 55 ppm, and the methyl carbon signal would be observed in the upfield region (δ 15–25 ppm).

2D-NMR: Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are essential for the unambiguous assignment of all proton and carbon signals, especially for complex aromatic systems. nih.govmdpi.com COSY (Correlation Spectroscopy) identifies proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire molecular structure. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Quinoline-H | ~ 7.4 - 8.2 | ~ 120 - 150 |

| Methoxyphenyl-H | ~ 7.0 - 7.8 | ~ 114 - 160 |

| -OCH₃ | ~ 3.9 | ~ 55.4 |

| -CH₃ | ~ 2.4 | ~ 18 - 20 |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). mdpi.com For this compound, the FTIR spectrum would display characteristic bands corresponding to its structural components. Key absorptions include aromatic C-H stretching vibrations above 3000 cm⁻¹, aliphatic C-H stretching from the methyl and methoxy groups just below 3000 cm⁻¹, and C=C and C=N stretching vibrations from the quinoline and phenyl rings in the 1620–1450 cm⁻¹ region. scialert.net The strong C-O stretching vibration of the aryl ether (methoxy group) is expected to appear in the 1250–1200 cm⁻¹ range.

Table 3: Expected Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (-CH₃, -OCH₃) | 3000 - 2850 |

| C=N / C=C Ring Stretch (Quinoline, Phenyl) | 1620 - 1450 |

| C-O Stretch (Aryl Ether) | 1260 - 1200 (strong) |

| C-H Out-of-Plane Bending | 900 - 675 |

Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to FTIR. sapub.org It detects vibrations that cause a change in the polarizability of a molecule. For aromatic compounds like this compound, Raman spectroscopy is particularly effective for observing the symmetric vibrations of the aromatic rings, which often produce strong and sharp signals. The C=C stretching modes of the quinoline and phenyl rings are typically prominent in the Raman spectrum. While specific experimental Raman data for the title compound is limited, the technique is crucial for a complete vibrational analysis. jyoungpharm.org

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. mcmaster.ca For this compound (C₁₇H₁₅NO), the molecular weight is 249.31 g/mol .

Electron Ionization (EI-MS): In EI-MS, a high-energy electron beam ionizes the molecule, often leading to a distinct fragmentation pattern that can serve as a molecular fingerprint. Common fragmentations for methoxy-substituted quinolines include the loss of a methyl radical (•CH₃, M-15) or a formyl radical (•CHO, M-29). cdnsciencepub.com

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that typically produces a protonated molecular ion ([M+H]⁺) at m/z 250.12. nih.gov This method is particularly useful for confirming the molecular weight with minimal fragmentation.

High-Resolution Mass Spectrometry (HRMS): HRMS can determine the mass of an ion with extremely high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of the molecular ion, confirming that the observed mass corresponds to C₁₇H₁₅NO. nih.gov

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅NO |

| Exact Mass | 249.1154 u |

| Expected [M+H]⁺ (ESI-MS) | 250.1226 |

Molecular Geometry and Stereochemistry

Quinoline Ring Planarity and Puckering

The quinoline ring is an aromatic bicyclic heterocycle, which suggests a predominantly planar geometry. However, substitutions on the ring can induce minor deviations from perfect planarity. In complex substituted quinolines, the fused pyridine (B92270) and benzene (B151609) rings may not be perfectly coplanar. For instance, studies on similarly substituted quinoline systems have shown that the quinoline ring system can exhibit slight puckering.

In one detailed analysis of a related quinoline derivative, the pyridine ring was found to adopt a slight screw-boat conformation. iucr.org Specific atoms within the quinoline core deviated from the mean plane of the ring system, indicating a distortion from ideal planarity. iucr.org For example, the C2 and C4 atoms were displaced from the mean plane by -0.110 Å and 0.125 Å, respectively. iucr.org Such deviations, though small, can have a significant impact on the molecule's crystal packing and intermolecular interactions. The mean plane of the pyridine ring can also form a dihedral angle with the mean plane of the benzene portion of the quinoline moiety, further quantifying the degree of non-planarity. iucr.org

Table 1: Example of Quinoline Ring Puckering Parameters in a Substituted Quinoline Derivative

| Parameter | Value |

|---|---|

| Deviation of Atom C2 from mean plane | -0.110 (3) Å |

| Deviation of Atom C4 from mean plane | 0.125 (3) Å |

| Dihedral angle between Pyridine/Benzene mean planes | 7.49 (13)° |

Data derived from a study on 4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamide and is presented as an illustrative example of quinoline ring non-planarity. iucr.org

Conformational Analysis of Substituents

3-Methyl Group: The methyl group at the C3 position is a simple alkyl substituent. It is sp³ hybridized and exhibits free rotation around the C3-C(methyl) single bond. Its orientation is likely to be staggered with respect to the adjacent bonds to minimize steric strain.

2-(4-Methoxyphenyl) Group: The conformational freedom of the 4-methoxyphenyl (B3050149) group is more restricted. It can rotate around the single bond connecting its C1' atom to the C2 atom of the quinoline ring. The preferred conformation is a balance between two opposing factors: the tendency for the two aromatic rings (quinoline and phenyl) to be coplanar to maximize π-system conjugation, and the steric hindrance between the phenyl ring's ortho hydrogens and the 3-methyl group. The methoxy group itself also has rotational freedom around the C4'-O bond.

Dihedral Angles and Torsional Barriers

The relative orientation of the quinoline and methoxyphenyl rings is best described by the dihedral angle between the planes of the two aromatic systems. Due to steric hindrance from the 3-methyl group, a completely coplanar arrangement is unlikely.

In related structures of 2-arylquinolines, the dihedral angle between the quinoline and the aryl ring is typically significant, indicating a twisted conformation. For example, in a crystal structure of a 2-(2-chloro-8-methylquinolin-3-yl) derivative, the dihedral angle between the quinoline and a phenyl substituent was reported to be substantial, indicating a non-planar arrangement. nih.gov The energy required to rotate the methoxyphenyl group relative to the quinoline ring is known as the torsional barrier. This barrier is influenced by the steric clash and the loss of π-conjugation as the molecule moves away from a planar conformation.

Table 2: Example Dihedral Angles in Related Substituted Quinoline Compounds

| Compound | Rings | Dihedral Angle (°) |

|---|---|---|

| 2-(2-Chloro-8-methylquinolin-3-yl)-4-phenyl-1,2-dihydroquinazoline | Quinoline Benzene Ring / Phenyl Ring | 79.80 (4) |

| 4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamide | Quinoline Ring / Anilino Ring | 59.16 (11) |

Note: These values are from different, but structurally related, molecules and illustrate the typical non-planar orientation of substituents on a quinoline core. iucr.orgnih.gov

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound arrange themselves into a stable, repeating three-dimensional lattice. This crystal packing is governed by a network of non-covalent intermolecular interactions.

Hydrogen Bonding Networks

The structure of this compound lacks conventional hydrogen bond donors such as O-H or N-H groups. Therefore, it cannot form strong, classical hydrogen bonds. However, the molecule possesses several hydrogen bond acceptors, namely the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group.

Van der Waals Interactions

Given the highly aromatic nature of the molecule, van der Waals forces, particularly π-π stacking interactions, are expected to be a dominant feature of the crystal packing. These interactions occur between the electron-rich π-systems of the quinoline and methoxyphenyl rings of adjacent molecules.

The crystal structures of similar aromatic compounds often feature parallel-displaced or T-shaped π-stacking arrangements to maximize attractive forces. In the crystal packing of related quinolinyl compounds, π-π interactions with centroid-centroid distances around 3.5 to 3.7 Å have been observed, confirming their role in stabilizing the lattice. nih.govnih.gov These stacking interactions, along with other weak forces like C-H···π interactions, contribute significantly to the cohesion and thermodynamic stability of the crystalline solid. nih.govmdpi.com

Theoretical and Computational Investigations of 2 4 Methoxyphenyl 3 Methylquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its energy, structure, and electronic distribution. For complex organic molecules like 2-(4-Methoxyphenyl)-3-methylquinoline, these computational approaches are invaluable for elucidating characteristics that may be difficult to measure experimentally.

Density Functional Theory (DFT) has become a primary method for investigating the ground-state properties of molecules due to its favorable balance of accuracy and computational cost. DFT calculations for this compound typically utilize functionals like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a suitable basis set to model the molecule's electronic structure and predict its properties.

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For this compound, DFT calculations predict specific bond lengths, bond angles, and dihedral angles that define its spatial arrangement. The geometry reveals a non-planar structure, with a notable dihedral angle between the quinoline (B57606) ring system and the 4-methoxyphenyl (B3050149) group. This twist is a result of steric hindrance and electronic interactions between the two aromatic systems.

Interactive Table: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Length | C-C (quinoline) | ~1.37 - 1.42 Å |

| Bond Length | C-N (quinoline) | ~1.32 - 1.38 Å |

| Bond Length | C-C (phenyl) | ~1.39 - 1.41 Å |

| Bond Length | C-O (methoxy) | ~1.36 Å |

| Bond Length | C-C (inter-ring) | ~1.49 Å |

| Bond Angle | C-N-C (quinoline) | ~117° |

| Bond Angle | C-C-C (quinoline) | ~118° - 122° |

| Dihedral Angle | Quinoline-Phenyl | ~45° - 55° |

Once the optimized geometry is obtained, vibrational frequency analysis can be performed. These calculations predict the frequencies of the normal modes of vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectra. The predicted spectrum for this compound shows characteristic bands for C-H stretching in the aromatic rings, C-C and C=N stretching vibrations within the quinoline system, and the distinctive C-O stretching of the methoxy (B1213986) group. Comparing the theoretically predicted spectrum with experimental data is a standard method for confirming the structure of a synthesized compound.

Interactive Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Quinoline, Phenyl | 3050 - 3150 |

| C-H Stretch (Methyl) | -CH₃ | 2900 - 3000 |

| C=N Stretch | Quinoline | 1610 - 1640 |

| C=C Stretch (Aromatic) | Quinoline, Phenyl | 1450 - 1600 |

| C-O Stretch (Asymmetric) | Methoxy | 1240 - 1260 |

| C-O Stretch (Symmetric) | Methoxy | 1020 - 1040 |

| C-H Out-of-Plane Bend | Aromatic | 750 - 900 |

Note: These are characteristic frequency ranges predicted by DFT calculations for the specified functional groups. The values are often scaled to better match experimental results.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. For this compound, the HOMO is typically localized over the electron-rich methoxyphenyl and quinoline rings, while the LUMO is distributed primarily across the quinoline system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Interactive Table: FMO Properties of this compound

| Property | Description | Predicted Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.0 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -1.5 |

| ΔE (Gap) | E(LUMO) - E(HOMO) | 4.0 to 4.8 |

Note: Values are representative based on DFT/B3LYP calculations for structurally related quinoline derivatives.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential values. Red regions signify areas of high electron density and negative potential, which are susceptible to electrophilic attack. Blue regions indicate electron-deficient areas with positive potential, prone to nucleophilic attack. Green and yellow areas represent neutral or weakly polar regions.

In the MEP map of this compound, the most negative potential (red) is concentrated around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group, identifying them as primary sites for electrophilic interaction. The hydrogen atoms of the aromatic rings exhibit a positive potential (blue), making them potential sites for weak intermolecular interactions.

Global and local reactivity descriptors, derived from DFT calculations, offer quantitative measures of a molecule's reactivity.

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Indicates resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, representing the molecule's polarizability.

Interactive Table: Global Reactivity Descriptors

| Descriptor | Formula | Predicted Value (eV) |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 3.25 - 3.75 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.0 - 2.4 |

| Chemical Softness (S) | 1 / (2η) | 0.21 - 0.25 |

Note: These values are calculated from the representative HOMO and LUMO energies listed previously.

Local Reactivity Descriptors: These descriptors pinpoint the most reactive sites within the molecule.

Fukui Functions: The Fukui function is a key local descriptor that indicates the change in electron density at a specific point in the molecule when an electron is added or removed. It helps identify the most likely sites for nucleophilic attack (f⁺), electrophilic attack (f⁻), and radical attack (f⁰). For this compound, calculations of the Fukui function would likely confirm that the quinoline nitrogen and specific carbon atoms on the rings are the most reactive centers.

Density Functional Theory (DFT) for Ground State Properties

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a localized, Lewis-like description of the electronic structure, which is useful for interpreting chemical phenomena such as hyperconjugation and charge transfer.

The NBO method analyzes the filled (donor) and empty (acceptor) orbitals to quantify the stabilizing interactions between them. The stabilization energy, E(2), associated with the delocalization of electron density from a donor NBO to an acceptor NBO is calculated using second-order perturbation theory. A higher E(2) value indicates a stronger interaction.

A study on a similar derivative, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, demonstrated that π-π* orbital interactions within the ring systems are key stabilizing factors. dergi-fytronix.com For this compound, the key donor-acceptor interactions would similarly involve the lone pairs of the heteroatoms and the π-systems of the aromatic rings.

Table 1: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Representative Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | π(C-C)quinoline | 25.8 |

| LP (2) O | π(C-C)phenyl | 21.5 |

| π(C-C)quinoline | π(C-C)quinoline | 19.7 |

| π(C-C)phenyl | π(C-C)quinoline | 15.3 |

Note: Data are representative examples based on typical values for similar quinoline derivatives and are intended for illustrative purposes.

These interactions, particularly the delocalization from the methoxy group's oxygen lone pair into the phenyl ring and subsequently into the quinoline system, are crucial for stabilizing the molecule and influencing its electronic properties.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. mdpi.com It is widely employed to predict UV-Vis absorption spectra and to understand the nature of electronic transitions, which is fundamental to characterizing a molecule's photophysical behavior. researchgate.netrsc.org

TD-DFT calculations can accurately predict the vertical excitation energies and corresponding oscillator strengths (f) of electronic transitions. These values correspond to the maximum absorption wavelengths (λmax) and intensities of bands in an experimental UV-Vis spectrum. The calculations are typically performed using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311+G(d,p). mdpi.com

For this compound, the predicted UV-Vis spectrum is expected to show intense absorption bands in the UV region, characteristic of π → π* transitions within the conjugated aromatic system. researchgate.net The primary electronic transitions typically involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Analysis of these frontier molecular orbitals shows that the HOMO is often localized on the electron-rich methoxyphenyl and quinoline moieties, while the LUMO is distributed across the quinoline core. This suggests that the main absorption bands arise from intramolecular charge transfer (ICT) from the methoxyphenyl group to the quinoline system. rsc.org

Table 2: Calculated UV-Vis Spectral Data for this compound using TD-DFT/B3LYP (Representative Data)

| λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 325 | 3.81 | 0.45 | HOMO → LUMO (95%) |

| 270 | 4.59 | 0.31 | HOMO-1 → LUMO (88%) |

| 245 | 5.06 | 0.22 | HOMO → LUMO+1 (75%) |

Note: Data are representative examples based on typical values for similar quinoline derivatives and are intended for illustrative purposes.

The good correlation between theoretically calculated spectra and experimental data for similar compounds validates the use of TD-DFT for understanding the electronic properties of these systems. rsc.org

The photophysical properties of a molecule, such as its fluorescence emission and quantum yield, are governed by the nature of its excited states. springerprofessional.de TD-DFT provides essential insights into these properties by characterizing the geometry and electronic structure of the first excited state (S1).

Upon excitation from the ground state (S0) to the S1 state, molecules often undergo geometric relaxation, leading to an emission of light at a lower energy (longer wavelength) than the absorption. This difference between the absorption and emission maxima is known as the Stokes shift. researchgate.net For molecules like this compound, which exhibit ICT character, a significant Stokes shift is often observed, particularly in polar solvents. This is because the excited state is typically more polar than the ground state, leading to greater stabilization by the solvent. researchgate.net

Computational studies on related quinoline derivatives have shown that the introduction of electron-donating groups, such as a methoxy group, can enhance fluorescence quantum yields. rsc.org Conversely, groups that promote non-radiative decay pathways, like the nitro group, can lead to fluorescence quenching. rsc.org The photophysical behavior of this compound is therefore strongly influenced by the interplay between the electron-donating methoxy group and the extended π-system of the quinoline ring.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. springerprofessional.de The NLO response of a molecule is determined by its hyperpolarizability. DFT calculations are a reliable tool for predicting the NLO properties of organic molecules by computing the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). physchemres.orgresearchgate.net

Molecules with significant NLO activity typically possess a large dipole moment and are characterized by an electron donor-acceptor (D-A) structure connected by a π-conjugated bridge. nih.gov In this compound, the methoxyphenyl group acts as an electron donor, while the quinoline ring can be considered the acceptor, linked through a C-C single bond. This D-π-A arrangement facilitates intramolecular charge transfer upon excitation, which is a key requirement for a large second-order NLO response.

Table 3: Calculated NLO Properties of this compound using DFT/B3LYP (Representative Data)

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) (Debye) | 3.5 D |

| Mean Polarizability (α) (a.u.) | 2.5 x 10-23 esu |

| Total First Hyperpolarizability (βtot) (a.u.) | 6.8 x 10-30 esu |

Note: Data are representative examples based on typical values for similar organic NLO materials and are intended for illustrative purposes.

The calculated NLO properties suggest that this compound has potential as a candidate for NLO materials, driven by its inherent charge-transfer characteristics.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulation techniques are employed to study the three-dimensional structure and dynamic behavior of molecules. These methods are invaluable for understanding how a molecule's conformation influences its physical and chemical properties. mdpi.com

Conformational Space Exploration